molecular formula C17H16N2O4 B5421020 (2Z)-N-(2-methoxy-4-nitrophenyl)-2-methyl-3-phenylprop-2-enamide

(2Z)-N-(2-methoxy-4-nitrophenyl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B5421020
M. Wt: 312.32 g/mol
InChI Key: FBFOYJGGEWGZFS-BENRWUELSA-N
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Description

“N-(2-methoxy-4-nitrophenyl)-2-methyl-3-phenylacrylamide” is an organic compound. It contains functional groups such as amide, nitro, and methoxy groups. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxy, and amide groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the nitro group could potentially be reduced, and the amide group could participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Without specific information about the intended use or target of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the nature of its decomposition products. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

(Z)-N-(2-methoxy-4-nitrophenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-12(10-13-6-4-3-5-7-13)17(20)18-15-9-8-14(19(21)22)11-16(15)23-2/h3-11H,1-2H3,(H,18,20)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFOYJGGEWGZFS-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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